6-bromo-N,N-diethylquinazolin-4-amine
Description
6-Bromo-N,N-diethylquinazolin-4-amine is a quinazoline derivative characterized by a bromine atom at position 6 and diethylamine substituents at position 4 of the quinazoline core. The bromine atom enhances electrophilicity, making the compound a versatile intermediate for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) . Its diethylamine substituents likely influence solubility and steric bulk, impacting biological interactions and pharmacokinetic properties.
Properties
IUPAC Name |
6-bromo-N,N-diethylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c1-3-16(4-2)12-10-7-9(13)5-6-11(10)14-8-15-12/h5-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXEMLHKPZGJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N,N-diethylquinazolin-4-amine typically involves the bromination of quinazoline derivatives followed by the introduction of diethylamine groups. One common method includes:
Bromination: Quinazoline is treated with bromine in the presence of a suitable solvent to introduce the bromine atom at the 6th position.
Amination: The brominated quinazoline is then reacted with diethylamine under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-bromo-N,N-diethylquinazolin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazolines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
6-bromo-N,N-diethylquinazolin-4-amine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing kinase inhibitors, which are crucial in cancer treatment.
Biological Studies: The compound is used to study the inhibition of specific enzymes and pathways in biological systems.
Chemical Biology: It helps in understanding the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Bromine at position 6 is conserved across compounds, enabling electrophilic aromatic substitution or cross-coupling.
- Solubility : Bulky hydrophobic groups (e.g., thiophen-2-ylmethyl) reduce aqueous solubility compared to diethylamine, which may enhance membrane permeability .
- Biological Activity : The thiophen-2-ylmethyl derivative (99% yield) is a key intermediate in CDC2-like kinase (Clk) inhibitor synthesis, highlighting the role of aromatic substituents in target binding .
Quinoline vs. Quinazoline Derivatives
Key Observations :
- Synthetic Flexibility : Quinazolines are more amenable to functionalization at position 4, as demonstrated by the high-yield synthesis of N-(thiophen-2-ylmethyl)quinazolin-4-amine (99%) .
Pyridine and Pyrimidine Analogs
Key Observations :
- Pharmaceutical Relevance : The pyridine derivative in is critical for synthesizing divarasib, a KRAS G12C inhibitor, underscoring the role of brominated heterocycles in oncology .
Structural-Activity Relationship (SAR) Insights
- Halogen Effects : Bromine at position 6 facilitates cross-coupling reactions, enabling diversification into aryl- or heteroaryl-quinazolines for targeted therapies .
- Heterocyclic vs. Aromatic Amines : Quinazoline derivatives with aromatic amines (e.g., benzo-triazol-5-yl) may exhibit stronger π-π interactions in kinase binding pockets compared to aliphatic amines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
